molecular formula C21H33N3O3 B3484324 1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione

1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione

Cat. No.: B3484324
M. Wt: 375.5 g/mol
InChI Key: RAKGROOXYNWZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione is a complex organic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocyclic aromatic compounds that play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione typically involves a multi-step process. One common method includes the reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid. This reaction is carried out under mild conditions in ethanol media, resulting in the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as microwave-assisted synthesis, can further improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, the compound binds to the active site of the enzyme, preventing its activity. This inhibition compromises the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit PARP-1 with high potency makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

1,3-dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-15(2)13-22-14-18-19(25)23(16-9-5-3-6-10-16)21(27)24(20(18)26)17-11-7-4-8-12-17/h14-17,25H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKGROOXYNWZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=CC1=C(N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione
Reactant of Route 2
1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione
Reactant of Route 3
1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione
Reactant of Route 4
1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione
Reactant of Route 5
1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
1,3-Dicyclohexyl-6-hydroxy-5-(2-methylpropyliminomethyl)pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.